

An In-depth Technical Guide to the Discovery and History of Dibromomalonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Dibromomalonamide**

Cat. No.: **B132542**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomalonamide, a halogenated amide, has carved a niche for itself primarily as a potent antimicrobial agent in various industrial applications. However, its reactivity and structural motifs suggest a potential for broader applications, including as a synthon in medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of **Dibromomalonamide**, with a particular focus on its relevance to the scientific research and pharmaceutical development communities.

Part 1: The Genesis of a Biocide: Discovery and Historical Context

The direct historical account of the first synthesis of **Dibromomalonamide** is not prominently documented in readily available scientific literature. However, its history is intrinsically linked to the discovery of its close chemical relative, 2,2-dibromo-3-nitrilopropionamide (DBNPA).

The first documented synthesis of DBNPA is attributed to Bernhard Conrad Hesse in 1896[1]. This pioneering work laid the foundation for the exploration of halogenated short-chain alkylamides and their derivatives. While Hesse's primary focus was on the novel chemical

entity, the groundwork was laid for future investigations into the properties and potential uses of such compounds.

It wasn't until the mid-20th century that the practical applications of these molecules began to be realized. In 1947, DBNPA was first utilized as a seed and plant fungicide, marking its entry into the agrochemical field^[1]. The potent biocidal activity of DBNPA spurred further research into related structures, including **Dibromomalonamide**. The development and patenting of synthesis methods for **Dibromomalonamide**, such as the one described in U.S. Patent 4,241,080, were crucial steps in making this compound more accessible for research and industrial use^{[2][3]}.

The 1970s saw the formal recognition of DBNPA as a pesticide in the United States in 1972, solidifying the role of this class of compounds as effective microbial control agents^[1]. This regulatory approval likely encouraged the investigation of other halogenated amides, including **Dibromomalonamide**, for similar applications.

Part 2: Physicochemical Properties and Structural Elucidation

Dibromomalonamide is a white crystalline powder with the chemical formula $C_3H_4Br_2N_2O_2$. Its molecular structure features a central carbon atom bonded to two bromine atoms, and two amide functional groups.

Property	Value	Source
Molecular Weight	259.88 g/mol	[4] [5]
Appearance	White to Almost white powder to crystal	[6]
CAS Number	73003-80-2	[5] [6] [7] [8]
Molecular Formula	$C_3H_4Br_2N_2O_2$	[5] [7]
Melting Point	202.0 to 206.0 °C	[6]
Solubility	Soluble in water (hydrolyzes under alkaline conditions)	

The presence of two electron-withdrawing bromine atoms and the amide groups significantly influences the chemical reactivity of the molecule, making the alpha-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to its biological activity.

Part 3: Synthesis of Dibromomalonamide: A Step-by-Step Protocol

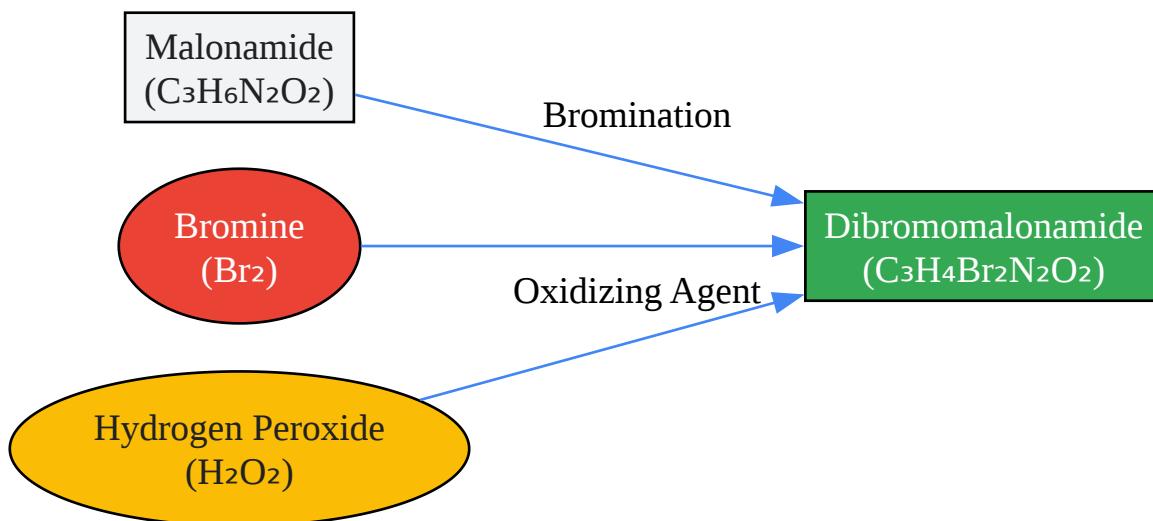
The synthesis of **Dibromomalonamide** typically involves the bromination of malonamide or a related precursor. The following protocol is a representative method adapted from patented synthesis procedures.

Experimental Protocol: Synthesis of 2,2-Dibromomalonamide

Materials:

- Malonamide
- Liquid Bromine
- Hydrogen Peroxide (30%)
- Water (solvent)
- Reaction flask (four-hole)
- Stirrer
- Dropping funnel
- Thermometer
- Filtration apparatus

Procedure:


- Reaction Setup: In a four-hole reaction flask equipped with a stirrer, thermometer, and two dropping funnels, add malonamide and water.

- Initiation of Bromination: While stirring, begin the dropwise addition of liquid bromine to the reaction mixture. The reaction temperature should be maintained between 15-45 °C.
- Controlled Addition of Hydrogen Peroxide: When approximately one-third to four-fifths of the total liquid bromine has been added, commence the dropwise addition of hydrogen peroxide. The addition of hydrogen peroxide helps to improve the stability and yield of the reaction.
- Completion of Addition and Reaction: Continue the simultaneous dropwise addition of the remaining liquid bromine and hydrogen peroxide. After the additions are complete, allow the reaction to proceed for an additional 0.5-6 hours at the maintained temperature.
- Isolation of Product: After the reaction period, the solid product is isolated by filtration. The filtrate can be reclaimed for use in subsequent batches.
- Purification: The resulting filter cake, which is the **Dibromomalonamide** product, can be further purified by washing with water and drying.

Causality Behind Experimental Choices:

- The use of a four-hole flask allows for simultaneous addition of reactants and monitoring of the reaction temperature.
- The controlled, dropwise addition of bromine is crucial to manage the exothermic nature of the reaction and prevent side reactions.
- The delayed and concurrent addition of hydrogen peroxide is a key innovation in some patented methods to enhance the reaction's efficiency and yield.
- Maintaining the specified temperature range is critical for optimizing product formation and minimizing degradation.

Reaction Pathway Diagram

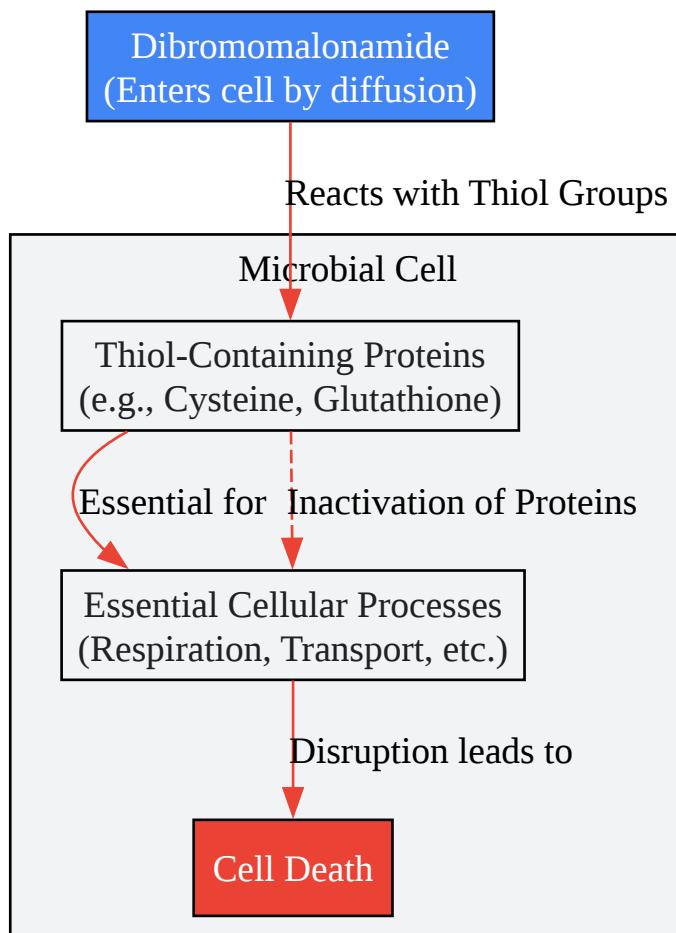
[Click to download full resolution via product page](#)

Caption: Synthesis of **Dibromomalonamide** from Malonamide.

Part 4: Mechanism of Action: The Molecular Basis of Biocidal Activity

Dibromomalonamide exerts its potent antimicrobial effects through a mechanism primarily targeting cellular thiols. As a moderate electrophile, it readily enters microbial cells via diffusion[4].

Once inside the cell, the electron-deficient carbon atom, due to the presence of the two bromine atoms, becomes a prime target for nucleophilic attack by sulfur-containing functional groups present in essential biomolecules.


The primary mechanism of action involves the reaction with thiol groups (-SH) found in amino acids like cysteine and in vital cofactors such as glutathione[4]. This interaction leads to the formation of disulfide bonds and the irreversible damage of key proteins and enzymes. The disruption of these proteins interferes with critical cellular processes, including:

- Enzyme Inactivation: Many enzymes rely on cysteine residues for their catalytic activity. The modification of these residues by **Dibromomalonamide** leads to their inactivation.
- Disruption of Cellular Respiration: The compound can interfere with the electron transport chain, thereby halting ATP synthesis and cellular respiration[4].

- Inhibition of Transport Across the Cell Membrane: Damage to membrane proteins can disrupt the transport of essential nutrients into the cell and the removal of waste products.

This multi-pronged attack on essential cellular functions results in a rapid cessation of metabolic activity and ultimately, cell death.

Workflow of Antimicrobial Action

[Click to download full resolution via product page](#)

Caption: Mechanism of **Dibromomalonamide**'s antimicrobial action.

Part 5: Applications in Research and Drug Development

While the primary commercial application of **Dibromomalonamide** is as an industrial biocide in water treatment, paper manufacturing, and metalworking fluids, its chemical properties make it a compound of interest for researchers in drug development[9][10].

1. Antimicrobial Drug Research:

The well-established, rapid, and broad-spectrum antimicrobial activity of **Dibromomalonamide** makes it a reference compound in studies aimed at discovering and developing new antimicrobial agents[11][12][13]. Its mechanism of action, targeting fundamental cellular components, provides a valuable benchmark for evaluating novel drug candidates.

Researchers may use **Dibromomalonamide** to:

- Validate new antimicrobial screening assays.
- Study mechanisms of microbial resistance.
- Serve as a lead compound for the design of new, more selective antimicrobial agents.

2. Synthon in Medicinal Chemistry:

The reactivity of the dibrominated carbon center allows **Dibromomalonamide** to be used as a building block in organic synthesis. It can be a precursor for the synthesis of more complex molecules with potential therapeutic applications. The introduction of bromine atoms into a molecule is a known strategy in drug design to enhance therapeutic activity and modify metabolic profiles[7][14].

3. Potential as a Topical Antiseptic:

Given its potent and rapid biocidal action, there is potential for the development of **Dibromomalonamide**-based formulations for topical antiseptic applications. However, thorough toxicological studies would be required to ensure its safety for human use.

4. Raw Material for Medical Compound Synthesis:

Patents have cited **Dibromomalonamide** as a raw material in the synthesis of medical compounds, although specific examples are not always provided[2]. This suggests its utility as an intermediate in the production of pharmaceutically active molecules.

Conclusion

Dibromomalonamide, a compound with a history rooted in the late 19th-century exploration of halogenated organic molecules, has proven to be a highly effective broad-spectrum biocide. While its primary applications have been industrial, its well-defined mechanism of action and chemical reactivity present opportunities for its use in scientific research and as a scaffold in drug discovery and development. For researchers and scientists, **Dibromomalonamide** serves as both a powerful tool for studying microbial life and a potential starting point for the design of novel therapeutic agents.

References

- A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of *Pseudomonas fluorescens*' Viability and Death. (2022). *Frontiers in Microbiology*. [\[Link\]](#)
- DBNPA.
- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
- DBNPA. Wikipedia. [\[Link\]](#)
- Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use.
- Applications of 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking fluid production and use.
- WO2011063110A1 - A process preparing 2,2-**dibromomalonamide**.
- **Dibromomalonamide**. PubChem. [\[Link\]](#)
- Introducing bromine to the molecular structure as a strategy for drug design. *Journal of Medical Science*. [\[Link\]](#)
- An innovative antibiotic for drug-resistant bacteria. *ScienceDaily*. [\[Link\]](#)
- US4163795A - Stabilized aqueous amide antimicrobial composition.
- The development of new antimicrobial agents.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2'-Dibromo-2,4',5'-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Antimicrobial drug discovery and development. Ineos Oxford Institute. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. DBNPA - Wikipedia [en.wikipedia.org]
- 2. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]
- 3. WO2011063110A1 - A process preparing 2,2-dibromomalonamide - Google Patents [patents.google.com]
- 4. Frontiers | A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of *Pseudomonas fluorescens*' Viability and Death [frontiersin.org]
- 5. Dibromomalonamide | C₃H₄Br₂N₂O₂ | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dibromomalonamide | 73003-80-2 | TCI AMERICA [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. DIBROMOMALONAMIDE | 73003-80-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. The development of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 14. Activity and mechanisms of action of selected biocidal agents on Gram-positive and - negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Dibromomalonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132542#discovery-and-history-of-dibromomalonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com